molecular formula C21H26N4O3 B2478871 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034318-29-9

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2478871
CAS No.: 2034318-29-9
M. Wt: 382.464
InChI Key: JYJMRDKTYITAAU-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline (CAS 2034318-29-9) is a chemical compound with the molecular formula C21H26N4O3 and a molecular weight of 382.46 g/mol . This piperazine derivative is characterized by its cinnoline and tetrahydrocinnoline moieties, which are structures of significant interest in medicinal chemistry for the development of pharmacologically active compounds. The compound features a 3,4-dimethoxybenzoyl group, a functional moiety that has been investigated in the development of derivatives with positive inotropic activity . Furthermore, piperazine derivatives are extensively studied for their potential interactions with the central nervous system; related compounds have demonstrated binding affinity for various neuroreceptors, including serotonin (5-HT1A) and dopamine (D2) receptors, suggesting potential utility in neuropsychiatric research . Piperazine-based scaffolds are also explored as selective ligands for targets like the α2δ-1 subunit of voltage-gated calcium channels, a validated target for neuropathic pain research . This combination of features makes this compound a valuable chemical tool for researchers in drug discovery and development, particularly for screening assays and structure-activity relationship (SAR) studies. The product is available for research purposes from multiple qualified suppliers . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-18-8-7-16(13-19(18)28-2)21(26)25-11-9-24(10-12-25)20-14-15-5-3-4-6-17(15)22-23-20/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJMRDKTYITAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multi-step procedures. One common method includes the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound’s piperazine moiety is known to interact with dopamine and serotonin receptors, which may contribute to its biological activities . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrocinnoline-Piperazine Scaffolds

The following compounds share the 5,6,7,8-tetrahydrocinnoline-piperazine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Source
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline Not provided C21H25N5O3 395.46 g/mol 3,4-Dimethoxybenzoyl Target
3-{4-[(E)-2-Phenylethenesulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydrocinnoline (BF37537) 2035003-40-6 C20H24N4O2S 384.50 g/mol (E)-2-Phenylethenesulfonyl
3-{4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-5,6,7,8-tetrahydrocinnoline (BK11710) 2034409-62-4 C21H22N6O2 390.44 g/mol 5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (395.46 g/mol) has a higher molecular weight than BF37537 (384.50 g/mol) due to the bulkier 3,4-dimethoxybenzoyl group compared to the phenyl ethenesulfonyl group. BK11710 (390.44 g/mol) falls between the two, with its oxazole-pyridine substituent contributing moderate mass.

Solubility and Reactivity: The 3,4-dimethoxybenzoyl group in the target compound may enhance solubility in polar solvents due to its methoxy groups, whereas BF37537’s sulfonyl group could increase hydrophilicity but reduce membrane permeability .

For example, letermovir (a piperazine-containing antiviral drug) demonstrates the importance of substituent geometry in binding to viral terminase complexes .

Comparison with Non-Cinnoline Piperazine Derivatives

Piperazine is a common motif in pharmaceuticals. Notable examples include:

  • Letermovir : Used for cytomegalovirus prophylaxis, it features a piperazine linked to a quinazoline core and a trifluoromethylphenyl group. Its molecular weight (572.55 g/mol) is significantly higher than the target compound, reflecting its complex substituents and extended pharmacokinetic half-life .
  • 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one : An impurity reference standard with a triazolo-pyridine core, highlighting the role of piperazine in modulating metabolic stability .

Biological Activity

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound with significant biological activity. Its unique structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H26N4O3
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 1020502-85-5

Structural Representation

The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a tetrahydrocinnoline moiety. This configuration is essential for its biological activity.

PropertyValue
Molecular FormulaC22H26N4O3
Molecular Weight422.5 g/mol
CAS Number1020502-85-5

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This prevents substrate binding and subsequent catalysis.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways within cells.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit dose-dependent cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : A study demonstrated that N-substituted benzyl derivatives showed stronger inhibitory activity against murine leukemia WEHI-3 cells compared to their non-substituted counterparts . This suggests that modifications in the structure can significantly enhance cytotoxic potential.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer types due to its cytotoxic properties.
  • Neuropharmacology : Given its structural similarity to known neuroactive compounds, it may have implications in treating neurological disorders.
  • Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth and could be explored further for antibiotic development.

Case Studies

Several case studies highlight the biological significance of similar compounds:

  • A study on related piperazine derivatives indicated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction .
  • Another investigation focused on the structure-activity relationship (SAR) of piperazine-based compounds revealed that modifications at specific positions could enhance biological efficacy .

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